2-Aminobenzimidazole

Aurora kinase bioisostere solubility

Addressing the need for a validated, versatile heterocyclic scaffold in drug discovery, 2-Aminobenzimidazole serves as a key bioisostere for biaryl urea pharmacophores. Its 2-amino group enables selective derivatization, crucial for optimizing potency and ADME properties. - Enables strategic scaffold hopping to overcome formulation challenges of urea-containing kinase inhibitors. - Core building block for selective KOR agonists and anti-infectives targeting drug-resistant P. falciparum & M. tuberculosis.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 162938-41-2
Cat. No. B067599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzimidazole
CAS162938-41-2
Synonyms2-aminobenzimidazole
2-aminobenzimidazole hydrochloride
2-aminobenzimidazole monobenzoate
2-aminobenzimidazole monohydrochloride
2-aminobenzimidazole monoperchlorate
2-aminobenzimidazole monosulfate
2-aminobenzimidazole sulfate
2-aminobenzimidazole sulfate (2:1)
2-aminobenzimidazole tartrate(2:1), (L)-(+)-isomer
2-aminobenzimidazole, conjugate monoacid
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N
InChIInChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
InChIKeyJWYUFVNJZUSCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
>20 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzimidazole Identification & Procurement


2-Aminobenzimidazole (CAS 162938-41-2), systematically named 1H-benzimidazol-2-amine, is a heterocyclic aromatic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol [1]. It is defined by the replacement of the hydrogen at position 2 of the benzimidazole core with an amino group, a modification that confers unique electronic properties and a key synthetic handle for further derivatization . This scaffold is considered 'privileged' in medicinal chemistry due to its ability to act as a bioisostere for various pharmacophores, including the biaryl urea residue found in clinical-stage kinase inhibitors, and its role as a core building block for numerous bioactive molecules [2].

Scaffold for kinase inhibitor research
Bioisostere of biaryl urea pharmacophore
Key building block for SAR exploration

2-Aminobenzimidazole Substitution Risks


Generic substitution among benzimidazole derivatives or alternative heterocyclic scaffolds is not scientifically justified due to the extreme sensitivity of biological activity to subtle structural modifications on the 2-amino-benzimidazole core. Even minor changes to substituents drastically alter potency, selectivity, and mechanism of action across different therapeutic targets. For instance, unsubstituted 2-aminobenzimidazole itself is largely inactive against many biological targets, while specific derivatives demonstrate low nanomolar potency against distinct pathogens or kinases [1]. Furthermore, the 2-amino group is a crucial site for selective acylation and derivatization, which dictates the final compound's activity and synthetic feasibility . Procuring a less specific analog without the precise substitution pattern validated in the literature would likely result in a non-functional compound, leading to failed experiments, wasted resources, and irreproducible research outcomes. The following evidence demonstrates these specific, quantifiable differentiators.

Unsubstituted 2-aminobenzimidazole often inactive; specific derivatization required for activity.
Minor substituent changes can drastically shift potency and selectivity profiles.
2-Amino group is the critical site for acylation; substitution here governs synthetic feasibility and final activity.

2-Aminobenzimidazole Differentiation Evidence


Aurora Kinase Solubility vs SNS-314

A series of 2-aminobenzimidazole derivatives were developed as Aurora kinase inhibitors. The 2-aminobenzimidazole core was strategically employed as a bioisostere for the biaryl urea residue found in SNS-314, a known potent Aurora kinase inhibitor that entered clinical trials. A key differentiator is that this new series of 2-aminobenzimidazole compounds demonstrates better aqueous solubility than SNS-314, while retaining comparable in vitro potency in both biochemical and cell-based assays [1]. Furthermore, a specific derivative, designated 6m, exhibited a mouse intravenous (IV) pharmacokinetic (PK) profile comparable to that of SNS-314, indicating that the solubility advantage did not compromise in vivo exposure [1].

Aurora Kinase Inhibitor Profile
Head-to-head
Better aqueous solubility than SNS-314; comparable potency and mouse IV PK for compound 6m.
Scaffold-hop may improve solubility without compromising target engagement.
Biochemical and cell-based Aurora kinase assays; mouse IV PK model.
Aurora kinase bioisostere solubility

Antimalarial Potency vs Parent Molecule

A structure-activity relationship (SAR) study of 2-aminobenzimidazoles (ABIs) for antimalarial activity revealed a critical role for a phenol moiety. While potent molecules in the series exhibited IC50 values in the 40 nM range against the P. falciparum 3D7 strain, the most potent derivative, compound 3r, which features a 4,5-dimethyl substituted phenol, displayed an IC50 of 6.4 ± 0.5 nM [1]. This represents a remarkable 12-fold increase in activity from the parent molecule in the series [1]. Importantly, these compounds retained high potency against strains resistant to chloroquine (Dd2), artemisinin (Cam3.IIC580Y), and PfATP4 inhibitors (SJ557733), while showing no cytotoxicity against human HEK293 cells (IC50 > 50 μM) [1].

Antimalarial Potency (3D7 strain)
Reported
Compound 3r IC50 = 6.4 ± 0.5 nM; 12-fold increase over parent molecule.
Specific phenol substitution critical for high potency against drug-resistant strains.
Retained potency vs chloroquine-, artemisinin-, PfATP4-resistant strains; HEK293 IC50 >50 μM.
Malaria Plasmodium falciparum drug resistance

Chagas Disease Hit-to-Lead Optimization

A hit-to-lead optimization program focused on a 2-aminobenzimidazole hit compound (designated hit 1) against intracellular Trypanosoma cruzi amastigotes, the causative agent of Chagas disease. The study utilized a multiparametric structure-activity relationship analysis on a set of 277 derivatives. Through systematic optimization, the program discovered multiple highly potent compounds with IC50 values < 0.3 μM against intracellular T. cruzi, representing a significant improvement in potency from the initial hit [1]. The optimization also successfully improved microsomal stability and lipophilicity, key ADME (Absorption, Distribution, Metabolism, Excretion) parameters [1].

T. cruzi Lead Optimization
Reported
Optimized leads: IC50 <0.3 μM against intracellular T. cruzi; improved microsomal stability.
Systematic derivatization required for sub-micromolar antiparasitic activity.
From initial hit compound 1; 277 derivatives evaluated.
Chagas disease Trypanosoma cruzi phenotypic screening

Leishmaniasis: In Vitro vs In Vivo Efficacy

An optimization program for 2-aminobenzimidazoles targeting Leishmania infantum produced compounds with promising in vitro potency. Two lead compounds, 29 and 39, demonstrated IC50 values of 4.1 μM and 0.5 μM, respectively, against L. infantum [1]. However, when these compounds were advanced to an in vivo acute L. infantum visceral leishmaniasis (VL) mouse model, both showed problems of poor exposure and a lack of efficacy, failing to translate their in vitro activity to a therapeutic effect in a living organism [1]. This study serves as a critical lesson that in vitro potency alone is an insufficient predictor of success, and further optimization of the 2-aminobenzimidazole scaffold is necessary to overcome PK and bioavailability hurdles [1].

L. infantum in vivo Outcome
Data to verify
Compounds 29 (IC50 4.1 μM) and 39 (IC50 0.5 μM) lacked efficacy in mouse VL model.
In vitro potency not predictive of in vivo activity; ADME/PK hurdles remain.
Poor exposure reported; further optimization needed.
Leishmaniasis in vivo efficacy pharmacokinetics

Tuberculosis β-Lactam Sensitization Mechanism

A library of 2-aminobenzimidazole derivatives was screened for the ability to suppress β-lactam resistance in Mycobacterium smegmatis and M. tuberculosis. The study identified non-bactericidal compounds that reversed intrinsic β-lactam resistance, and this activity translated to M. tuberculosis, including multidrug-resistant (MDR) strains [1]. Crucially, preliminary mechanistic studies revealed that the lead compounds act through a mechanism distinct from that of traditional β-lactamase inhibitors, which function by directly inhibiting the β-lactamase enzyme [1]. Instead, these 2-aminobenzimidazoles appear to sensitize the bacteria to β-lactams via a novel, yet-to-be-fully-elucidated pathway [1].

M. tuberculosis Resistance Reversal
Class-level inference
Non-bactericidal; reverses β-lactam resistance in MDR-TB via novel pathway.
Mechanism distinct from β-lactamase inhibition; enables study of alternative resistance pathways.
Mechanism not fully elucidated; requires further validation.
Tuberculosis Mycobacterium tuberculosis antibiotic resistance

2-Aminobenzimidazole Application Scenarios


Kinase Inhibitor Solubility Enhancement

For medicinal chemistry teams developing next-generation Aurora kinase inhibitors for oncology, 2-aminobenzimidazole derivatives represent a strategic scaffold hop from the biaryl urea class (e.g., SNS-314). This substitution has been validated to improve aqueous solubility while maintaining potent target engagement and a favorable in vivo PK profile. Researchers can use this scaffold to overcome the formulation and bioavailability challenges associated with poorly soluble urea-containing inhibitors, accelerating the development of more developable clinical candidates [1].

Drug-Resistant Malaria Antimalarials

2-Aminobenzimidazole derivatives, particularly those containing a phenol moiety, have demonstrated high potency (low nM IC50) against multiple drug-resistant strains of Plasmodium falciparum. This includes strains resistant to frontline therapies like artemisinin and chloroquine. These compounds offer a validated chemical starting point for antimalarial drug discovery programs focused on overcoming existing resistance mechanisms and developing novel, potent, and selective antimalarial agents with low cytotoxicity [2].

Tuberculosis Resistance Modification

This chemical class provides a unique tool for microbiology and chemical biology researchers studying intrinsic antibiotic resistance in Mycobacterium tuberculosis. Specific 2-aminobenzimidazole derivatives act as non-bactericidal sensitizers, potentiating the activity of β-lactam antibiotics against MDR-TB strains. Their distinct mechanism of action, separate from β-lactamase inhibition, opens new avenues for research into adjunctive therapies and novel drug targets for treating intractable tuberculosis infections [3].

Selective KOR Agonist Building Block

The 2-aminobenzimidazole scaffold has been identified as a key pharmacophore for developing selective agonists of the kappa opioid receptor (KOR). Virtual screening and subsequent medicinal chemistry optimization have yielded derivatives with demonstrated selectivity for KOR over other opioid receptors (DOR and MOR). This application is particularly relevant for analgesic drug discovery programs seeking to develop pain therapeutics with a reduced potential for the addictive and side-effect liabilities associated with mu-opioid receptor activation [4].

Application
Selection Property
Validation Focus
Kinase inhibitor solubility optimization
Scaffold-hop solubility profile
Aqueous solubility and PK comparison
Drug-resistant malaria research
Phenol-substituted potency
Potency against multidrug-resistant P. falciparum strains
Mycobacterium resistance study
β-Lactam sensitization mechanism
Resistance reversal in MDR-TB strains
Kappa opioid receptor research
KOR-selective pharmacophore
Selectivity over DOR and MOR

Technical Documentation Hub

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51 linked technical documents
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